molecular formula C10H15NO2 B1580640 3,5-Dimethoxyphenethylamine CAS No. 3213-28-3

3,5-Dimethoxyphenethylamine

Cat. No. B1580640
CAS RN: 3213-28-3
M. Wt: 181.23 g/mol
InChI Key: ZHSFEDDRTVLPHH-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenethylamine is a positional isomer of dimethoxyphenethylamine . It has a linear formula of (CH3O)2C6H3CH2CH2NH2 and a molecular weight of 181.23 . Mass spectral studies suggest that on bromination, 3,5-dimethoxyphenethylamine produces a 2,6-dibromo product .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxyphenethylamine consists of a phenethylamine core, which is a six-membered benzene ring containing two methoxy functional groups attached to carbon atoms 3 and 5 of the benzene ring .


Physical And Chemical Properties Analysis

3,5-Dimethoxyphenethylamine has a density of 1.0±0.1 g/cm^3, a boiling point of 297.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.7±3.0 kJ/mol and a flash point of 145.5±30.4 °C .

Scientific Research Applications

Neurochemical Research

3,5-Dimethoxyphenethylamine and its derivatives, such as N-benzylated phenethylamines, are potent 5-HT2A agonists with psychedelic effects. Their use as biochemical and brain imaging tools is increasing due to their selectivity at 5-HT2A receptors. Understanding their pharmacokinetic profile is crucial for evaluating their potential in vivo applications. The microsomal stability of these compounds has been studied using human liver microsomes, revealing that N-benzylated phenethylamines have higher intrinsic clearance than their parent phenethylamines. This suggests low hepatic stability and potential oral inactivity due to first-pass metabolism (Leth-Petersen et al., 2014).

Pharmacological Profiles

The 2,5-dimethoxy motif in phenethylamine Serotonin 2A receptor agonists is crucial for their efficacy. The pharmacological profiles of these compounds, including their binding and functional potencies at 5-HT2AR and 5-HT2CR, have been evaluated in vitro and in vivo. The study indicates that while the 2,5-dimethoxyphenethylamine motif is important for in vivo potency, it does not directly correlate with relative affinity and potency at the recombinant 5-HT2AR (Marcher-Rørsted et al., 2020).

Toxicology and Pharmacokinetics

A study using three-dimensional rat and human hepatocyte culture systems investigated the in vitro metabolisms of derivatives like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). This approach is useful for studying human metabolism of new designer drugs as an alternative to human experiments. It helps in understanding the toxicokinetics and potential toxicity of these compounds (Kanamori et al., 2011).

Neuropharmacology

The comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats has been examined. This study sheds light on the receptor affinities and the behavioral effects of these compounds in animals, providing insights into their potential hallucinogenic effects in humans (Elmore et al., 2018).

Safety And Hazards

3,5-Dimethoxyphenethylamine is classified as causing severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn .

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSFEDDRTVLPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185912
Record name 3,5-Dimethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyphenethylamine

CAS RN

3213-28-3
Record name 3,5-Dimethoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethoxyphenyl)ethan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHOXYPHENETHYLAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (1.76 g, 46.4 mmol) in THF (30 mL) is added at 0° C. dropwise a solution of 1,3-dimethoxy-5-(2-nitro-vinyl)-benzene (2.43 g, 11.6 mmol; Gairaud C B, Lappin G R, J Org Chem 1953, 18, 1) in THF (70 mL). The mixture is stirred for 30 min at this temperature and then at reflux for 4 h. The reaction mixture is quenched by the subsequent addition of 2 N NaOH (20 mL) and stirred for another 15 min at ambient temperature. The aqueous solution is extracted three times with EtOAc. The combined organic layers are dried with anhydrous MgSO4, filtered and concentrated to give the title compound as a yellow oil.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
Y OKUNO, K HEMMI, O YONEMITSU - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
On irradiation of N-chloroacetyl derivatives of 3-methoxyphenethylamine (VII) and 3, 5-dimethoxyphenethylamine (XV) in 10% aqueous ethanol, 1, 2, 4, 5-tetrahydro-3H-3-benzazepin-2-…
Number of citations: 15 www.jstage.jst.go.jp
LJ Riceberg, H Van Vunakis, L Levine - Analytical Biochemistry, 1974 - Elsevier
Mescaline (3,4,5-trimethoxyphenethylamine) and N-succinylmescaline were coupled to human serum albumin with carbodiimide. DOM (2,5-dimethoxy-4-methylphenylisopropylamine) …
Number of citations: 43 www.sciencedirect.com
D Luethi, R Widmer, D Trachsel, MC Hoener… - European journal of …, 2019 - Elsevier
Many ring-substituted phenethylamines exert psychedelic effects that are thought to be primarily mediated by interactions with serotonergic 5-hydroxytryptamine 2 (5-HT 2A ) receptors. …
Number of citations: 18 www.sciencedirect.com
LA King - Drug Testing and Analysis, 2014 - Wiley Online Library
Sixteen phenethylamines are now included in Schedules I and II of the United Nations 1971 Convention on Psychotropic Substances. Most of the ring‐substituted compounds are in …
P Jacob III, AT Shulgin - Journal of Medicinal Chemistry, 1983 - ACS Publications
The two thio analogues of each of the well-known psychotomimeticdrugs DOM [(2, 5-dimethoxy-4-methyl-phenyl) isopropylamine] and DOET [(2, 5-dimethoxy-4-ethylphenyl) …
Number of citations: 17 pubs.acs.org
M Karlsen, HL Liu, T Berg… - Journal of Labelled …, 2014 - Wiley Online Library
The availability of high‐quality 13 C‐labelled internal standards will improve accurate quantification of narcotics and drugs in biological samples. Thus, the synthesis of 10 [ 13 C 6 ]‐…
奥野洋明, 逸見恵次, 米光宰 - Chemical and Pharmaceutical Bulletin, 1972 - jlc.jst.go.jp
On irradiation of N-chloroacetyl derivatives of 3-methoxyphenethylamine (VII) and 3, 5-dimethoxyphenethylamine (XV) in 10% aqueous ethanol, 1, 2, 4, 5-tetrahydro-3H-3-benzazepin-2-…
Number of citations: 2 jlc.jst.go.jp
J DeRuiter, CR Clark, FT Noggle - Journal of chromatographic …, 1998 - academic.oup.com
The brominated products from all six positional isomers of dimethoxyphenethylamine are prepared, and their analytical properties are evaluated. The major bromination product from 3,5…
Number of citations: 17 academic.oup.com
AJ Friedhoff, JW Schweitzer, J Miller - Nature, 1972 - nature.com
WE have shown that mescaline, a well established hallucinogen found in the peyote cactus, can also be formed by mammalian liver from an appropriate precursor. An enzyme can be …
Number of citations: 17 www.nature.com
FT Noggle - journal of Chromatographic Science, 1998 - thevespiary.org
The brominated products from all six positional isomers of dimethoxyphenethylamine are prepared, and their analytical properties are evaluated. The major bromination product from 3, …
Number of citations: 3 www.thevespiary.org

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